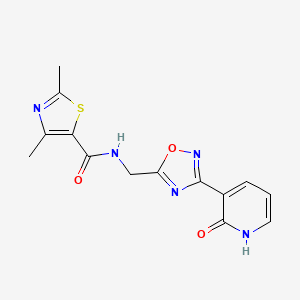
dimethyl-1H-1,2,3-triazol-4-amine hydrochloride
説明
Dimethyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.
作用機序
Target of Action
Dimethyl-1H-1,2,3-triazol-4-amine hydrochloride is a compound that has been synthesized and studied for its potential biological activities
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes in the biological system.
Biochemical Pathways
It is known that triazole derivatives can influence various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound may affect multiple biochemical pathways and have downstream effects on these biological activities.
Result of Action
It is known that some triazole derivatives can function as growth stimulants, promoting primary root length and influencing the levels of endogenous hormones . This suggests that this compound may have similar effects.
Action Environment
It is known that the stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals
生化学分析
Biochemical Properties
Dimethyl-1H-1,2,3-triazol-4-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with cytochrome P450 enzymes, influencing their activity and thus affecting metabolic pathways. Additionally, it can interact with DNA and RNA polymerases, potentially inhibiting their function and impacting gene expression .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate gene expression, leading to changes in cellular metabolism. For example, it can upregulate the expression of pro-apoptotic genes while downregulating anti-apoptotic genes, thereby promoting cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cell signaling pathways. Additionally, it can interact with transcription factors, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing microbial infections. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthetic processes. Additionally, it can modulate the activity of key metabolic enzymes, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and efficacy. For example, it may accumulate in the nucleus, where it can interact with DNA and affect gene expression .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Its localization can also affect its interactions with other biomolecules and its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-1H-1,2,3-triazol-4-amine hydrochloride typically involves a multi-step process. . This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, producing 1,2,3-triazoles with high regioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield .
化学反応の分析
Types of Reactions
Dimethyl-1H-1,2,3-triazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
科学的研究の応用
Dimethyl-1H-1,2,3-triazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in bioconjugation techniques to label biomolecules.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting microbial infections and cancer.
Industry: The compound is used in the production of polymers and advanced materials.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
Tetrazole: A nitrogen-rich heterocycle with applications in pharmaceuticals and materials science.
Imidazole: A five-membered ring containing two nitrogen atoms, widely used in medicinal chemistry.
Uniqueness
Dimethyl-1H-1,2,3-triazol-4-amine hydrochloride is unique due to its high stability and versatility in chemical reactions. Its ability to form stable complexes with metals and its compatibility with various functional groups make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
1,5-dimethyltriazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-3-4(5)6-7-8(3)2;/h5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHIDPCMKPFLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-42-4 | |
| Record name | dimethyl-1H-1,2,3-triazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-oxo-5-propionamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586567.png)

![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2586569.png)
![3-[(4-chlorophenyl)methyl]-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2586572.png)


![11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2586575.png)



![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2586581.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2586583.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586585.png)
